molecular formula C14H16N4O3 B2946158 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1790199-24-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2946158
CAS No.: 1790199-24-4
M. Wt: 288.307
InChI Key: USCCQUOXVOSFDF-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a triazole ring, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are the human transporters for dopamine, norepinephrine, and serotonin (hDAT, hNET, or hSERT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

The compound interacts with its targets by displacing the radioligand [125I]RTI-55 and inhibiting [3H]neurotransmitter uptake . Benzofurans, a class of compounds to which this molecule belongs, generally have low hDAT selectivity but high hSERT potency . This suggests that the compound primarily acts as a serotonin releaser .

Biochemical Pathways

The compound’s action on the serotonin transporter can affect the serotonergic pathway, leading to increased levels of serotonin in the synaptic cleft. This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinogenic effects .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be an increase in serotonergic activity, leading to the aforementioned psychological effects. Additionally, due to its interaction with dopamine and norepinephrine transporters, it may also have stimulant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of 2,3-dihydroxybenzaldehyde derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN₃) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of triazole derivatives or other substituted benzofurans.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its benzofuran core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: The triazole ring in this compound can interact with biological targets, making it a candidate for drug discovery. It has shown potential in inhibiting various enzymes and receptors involved in disease pathways.

Medicine: Research has indicated that derivatives of this compound may possess antimicrobial, anti-inflammatory, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for therapeutic development.

Industry: The compound's chemical stability and reactivity make it suitable for use in material science, particularly in the development of advanced polymers and coatings.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in substituents and functional groups.

  • Triazole derivatives: Compounds containing triazole rings are structurally similar but may have different substituents or core structures.

  • Carboxamide derivatives: These compounds feature the carboxamide group but may have different aromatic or heterocyclic components.

Uniqueness: N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of benzofuran, triazole, and carboxamide functionalities, which provide a unique scaffold for chemical modifications and biological interactions.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-18-8-11(16-17-18)14(20)15-7-12(19)9-2-3-13-10(6-9)4-5-21-13/h2-3,6,8,12,19H,4-5,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCCQUOXVOSFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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